Methyl 3-fluoropropanoate
CAS No.: 459-70-1
Cat. No.: VC7975874
Molecular Formula: C4H7FO2
Molecular Weight: 106.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 459-70-1 |
|---|---|
| Molecular Formula | C4H7FO2 |
| Molecular Weight | 106.1 g/mol |
| IUPAC Name | methyl 3-fluoropropanoate |
| Standard InChI | InChI=1S/C4H7FO2/c1-7-4(6)2-3-5/h2-3H2,1H3 |
| Standard InChI Key | MKQCXAWZBHOHBT-UHFFFAOYSA-N |
| SMILES | COC(=O)CCF |
| Canonical SMILES | COC(=O)CCF |
Introduction
Chemical Identity and Structural Features
Methyl 3-fluoropropanoate belongs to the class of fluorinated carboxylic acid esters. Its IUPAC name, methyl 3-fluoropropanoate, reflects the substitution pattern: a methyl ester group at the carbonyl carbon and a fluorine atom at the terminal carbon of the three-carbon chain. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Number | 459-70-1 | |
| Molecular Formula | ||
| Molecular Weight | 106.10 g/mol | |
| SMILES | COC(=O)CCF | |
| InChIKey | MKQCXAWZBHOHBT-UHFFFAOYSA-N |
The fluorine atom’s electronegativity induces polarization in the C–F bond, influencing the compound’s reactivity and physical properties. The ester group confers typical acylating potential, while the fluorinated alkyl chain may enhance metabolic stability in pharmaceutical contexts .
Synthesis and Manufacturing
Fluorination Strategies
Methyl 3-fluoropropanoate is synthesized via fluorination of precursor compounds. A common approach involves using diethylaminosulfur trifluoride (DAST) to replace hydroxyl or other leaving groups with fluorine. For example:
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Starting Material: Methyl 3-hydroxypropanoate.
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Reagent: DAST in anhydrous tetrahydrofuran (THF).
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Conditions: Room temperature, 30-minute reaction time.
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Workup: Quenching with ice water, extraction with ethyl acetate, and purification .
This method mirrors protocols for analogous fluorinated esters, where DAST selectively fluorinates secondary alcohols . Yield optimization requires strict moisture control due to DAST’s sensitivity to hydrolysis.
Alternative Routes
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Nucleophilic Fluorination: Potassium fluoride (KF) or tetrabutylammonium fluoride (TBAF) may displace bromine or iodine in halogenated precursors (e.g., methyl 3-bromopropanoate).
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Enzymatic Esterification: Lipase-catalyzed reactions between 3-fluoropropanoic acid and methanol, though less commonly reported .
Physical and Chemical Properties
Limited experimental data are available for methyl 3-fluoropropanoate, but inferences can be drawn from structurally similar fluorinated esters:
| Property | Value (Estimated) | Basis |
|---|---|---|
| Boiling Point | 120–130°C | Analogous esters |
| Density | 1.10–1.15 g/cm³ | Fluorinated alkanoates |
| Solubility | Miscible with organic solvents | Ester functionality |
Chemical Reactivity:
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Hydrolysis: Undergoes base- or acid-catalyzed hydrolysis to 3-fluoropropanoic acid.
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Nucleophilic Substitution: Fluorine’s poor leaving-group ability limits SN2 reactivity, but the α-hydrogen may participate in elimination under strong bases.
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Reduction: Lithium aluminum hydride (LiAlH₄) reduces the ester to 3-fluoropropanol .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR (60 MHz):
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¹³C NMR:
Infrared (IR) Spectroscopy
Mass Spectrometry
Applications in Research and Industry
Pharmaceutical Intermediates
Fluorinated esters like methyl 3-fluoropropanoate are pivotal in synthesizing protease inhibitors and kinase modulators. The fluorine atom often enhances binding affinity and metabolic stability .
Organic Synthesis
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